N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazide-based compound featuring a pyridin-4-yl ethylidene group and a thiophen-2-yl acetohydrazide moiety.
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-4-ylethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H13N3OS/c1-10(11-4-6-14-7-5-11)15-16-13(17)9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
OPUQLEJXALPGMJ-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method involves reacting 2-(thiophen-2-yl)acetohydrazide with 4-pyridinecarboxaldehyde under reflux conditions in ethanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including those similar to N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide, exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives possess potent activities against various bacterial strains, including antibiotic-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VREF (Vancomycin-resistant Enterococcus faecium) .
Antitumor Properties
Compounds containing the pyrazole structure have been investigated for their antitumor effects. They have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of this compound in cancer therapy is an area ripe for exploration.
Anti-inflammatory Effects
The compound's derivatives also exhibit anti-inflammatory properties. Research has indicated that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems . This makes them potential candidates for developing new anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazone derivatives against common bacterial strains. The findings revealed that compounds similar to this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antitumor Activity
Another research project focused on the antitumor potential of pyrazole derivatives. The study reported that specific derivatives effectively inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle disruption . The results highlighted the need for further investigation into the structure-activity relationship of these compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Findings from Structural Comparisons
Heterocyclic Substitutions :
- Pyridine vs. Phenyl : The pyridin-4-yl group in the target compound may enhance solubility and metal chelation compared to chlorophenyl or benzylidene groups in analogs (). Pyridine’s lone pair electrons could improve binding to biological targets .
- Thiophene vs. Thiazole/Thiadiazole : Thiophen-2-yl offers π-conjugation similar to thiazole (), but thiazole-containing compounds exhibit stronger cytotoxic activity due to additional nitrogen electronegativity .
Functional Group Impact: Acetohydrazide vs. Formohydrazide: Formohydrazides () show potent antibacterial activity, but acetohydrazides (e.g., ) may have better metabolic stability due to reduced electrophilicity . Halogenation: Chloro or bromo substituents () enhance antiviral activity (IC50 = 8.5–10.7 µg/mL) compared to non-halogenated analogs, suggesting halogenation could benefit the target compound’s bioactivity .
Biological Activity Trends: Antimicrobial Activity: Compounds with para-substituted aromatic rings (e.g., 4-chlorophenyl in ) exhibit stronger antibacterial effects due to improved membrane penetration . Cytotoxic Potential: Thiazole and coumarin hybrids () show IC50 values in the low µg/mL range, indicating that introducing fused heterocycles could enhance the target compound’s cytotoxicity .
Biological Activity
N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyridine ring and a thiophene moiety, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure includes a hydrazone functional group, which is known for its reactivity and ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness against various bacterial strains. Studies suggest that the presence of the thiophene moiety enhances the compound's ability to penetrate bacterial membranes, thus increasing its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar hydrazone structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological effects of pyridine derivatives, including anxiolytic and antidepressant properties. Preliminary findings suggest that this compound may exhibit similar effects, potentially acting on neurotransmitter systems to alleviate anxiety and depression .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The hydrazone group can form complexes with metal ions, potentially inhibiting metalloproteins involved in cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways related to mood regulation .
Case Studies and Research Findings
Several studies have assessed the biological activity of this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for preparing N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide, and how can purity be optimized?
The compound is typically synthesized via a Schiff base condensation reaction. A common method involves refluxing 2-(thiophen-2-yl)acetohydrazide with 1-(pyridin-4-yl)ethanone in a 1:1 molar ratio in glacial acetic acid (10–20 mL) for 6–12 hours . For purity optimization:
- Recrystallization : Use methanol or ethanol as solvents, as they yield high-purity crystalline products (75–85% yield) .
- Catalytic Control : Add 2–3 drops of concentrated HCl to accelerate imine formation and suppress side reactions .
- Spectroscopic Validation : Confirm purity via NMR (300–500 MHz) and IR spectroscopy (C=O stretch at 1650–1680 cm, C=N stretch at 1570–1600 cm) .
Q. How can structural characterization be systematically performed for this compound?
A multi-technique approach is essential:
- Single-Crystal X-Ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular weight (e.g., ~315 g/mol) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s metal-binding properties and electronic structure?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity with transition metals (e.g., Hg, Cu) .
- COSMO-RS Simulations : Model solvation effects to assess selectivity in metal-ion sensing applications (e.g., Hg detection in aqueous media) .
- Molecular Dynamics (MD) : Simulate binding kinetics with biological targets (e.g., enzymes) using AMBER or GROMACS .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HepG2, MCF-7) to differentiate cytotoxic thresholds (e.g., IC = 2.84 μg/mL vs. 10.7 μg/mL) .
- Structure-Activity Relationship (SAR) : Compare halogen-substituted analogs (e.g., 4-chloro vs. 4-bromo derivatives) to identify substituent effects on activity .
- Mechanistic Profiling : Use fluorescence quenching or enzymatic inhibition assays to confirm target engagement (e.g., interaction with DNA topoisomerase II) .
Q. What experimental designs are optimal for studying the compound’s chemosensing applications?
- Selectivity Screening : Test against 10+ metal ions (e.g., Hg, Pb, Cd) in buffered solutions (pH 5–7) using UV-Vis or fluorescence spectroscopy .
- Real-Sample Validation : Spike environmental water samples (e.g., river water, wastewater) to validate detection limits (e.g., 10 M for Hg) .
- Response Surface Methodology (RSM) : Optimize sensor performance by varying pH, temperature, and ion concentration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
